N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
“N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide” is an organic compound . It belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C18H13N3O4 and it has a molecular weight of 335.319.
Scientific Research Applications
Antioxidant Activity and Biological Applications
Research indicates the synthesis and evaluation of novel compounds that incorporate dihydropyrazolo[4,3-c][1,2]benzothiazine moieties, showing potential antioxidant activities. These compounds serve as templates for developing biologically active molecules through further modification or derivatization (Ahmad et al., 2012). Similarly, studies on sulfonamides as potential COVID-19 treatments involve computational and docking studies to explore their reactivity and antimalarial activities, hinting at broader applications for related compounds in addressing infectious diseases (Fahim & Ismael, 2021).
Drug-likeness and Microbial Investigation
Investigations into the drug-likeness and microbial activity of certain compounds underscore their potential in antibiotic and antimicrobial applications. For instance, a study synthesized a library of compounds with antimicrobial activities against various bacterial and fungal strains, demonstrating good to moderate effectiveness and highlighting the drug-likeness properties of these molecules (Pandya et al., 2019).
Synthesis and Anti-inflammatory Activity
Research on the synthesis of indolyl azetidinones reveals their potential anti-inflammatory activities, comparing their effectiveness and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs). This suggests the application of related compounds in developing new anti-inflammatory treatments (Kalsi et al., 1990).
Antibacterial Agents
Another area of application involves the design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones as novel antibacterial agents. Certain compounds in this category have shown promising activity against bacterial strains such as Staphylococcus aureus and Bacillus subtilis, indicating the potential of similar structures in combating bacterial infections (Palkar et al., 2017).
New Synthetic Methods for Biologically Active Compounds
The development of new methods for synthesizing oxadiazine derivatives highlights the ongoing research into creating potentially biologically active compounds. These methods provide a basis for exploring the biological activities of the synthesized compounds, with potential applications in drug development (Biointerface Research in Applied Chemistry, 2022).
Mechanism of Action
Target of Action
The primary target of N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is the Thyroid Hormone Receptor β (THR-β) . This receptor plays a crucial role in regulating lipid levels in the body .
Mode of Action
This compound acts as an agonist to the THR-β . By binding to this receptor, it triggers a series of biochemical reactions that lead to the regulation of lipid levels .
Biochemical Pathways
The activation of the THR-β by this compound leads to a cascade of events in the lipid metabolism pathway
Pharmacokinetics
Similar compounds have been shown to exhibit good bioavailability when administered orally
Result of Action
The activation of the THR-β by this compound results in the regulation of lipid levels . This can lead to a decrease in LDL cholesterol and triglycerides , which are key factors in the development of cardiovascular diseases.
properties
IUPAC Name |
N-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-17-8-6-14(20-21-17)12-3-1-2-4-13(12)19-18(23)11-5-7-15-16(9-11)25-10-24-15/h1-9H,10H2,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBHEPSEMVQRRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=NNC(=O)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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